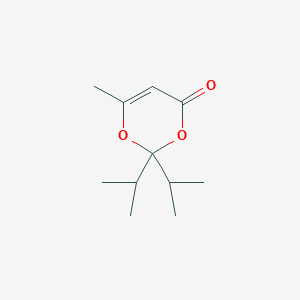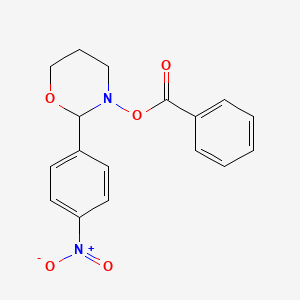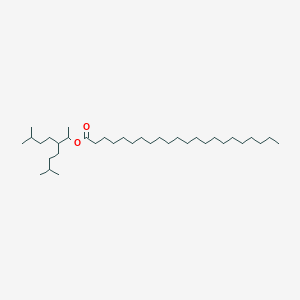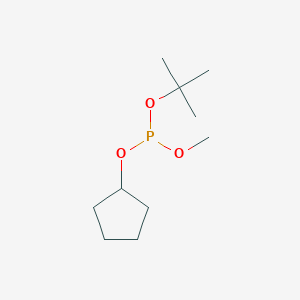
Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane is a chemical compound that belongs to the class of organogermanium compounds It features a germanium atom bonded to three 2,5-dimethylphenyl groups and one thiophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane typically involves the reaction of germanium tetrachloride with 2,5-dimethylphenylmagnesium bromide and thiophen-2-ylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
GeCl4+3C6H3(CH3)2MgBr+C4H3SMgBr→Ge(C6H3(CH3)2)3(C4H3S)+4MgBrCl
The reaction mixture is typically refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours. After completion, the product is purified using standard techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The phenyl and thiophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific ligands to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Aplicaciones Científicas De Investigación
Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,5-dimethylphenyl)(phenyl)germane
- Tris(2,5-dimethylphenyl)(pyridyl)germane
- Tris(2,5-dimethylphenyl)(furyl)germane
Uniqueness
Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of semiconductors and optoelectronic devices.
Propiedades
Número CAS |
88259-34-1 |
|---|---|
Fórmula molecular |
C28H30GeS |
Peso molecular |
471.2 g/mol |
Nombre IUPAC |
tris(2,5-dimethylphenyl)-thiophen-2-ylgermane |
InChI |
InChI=1S/C28H30GeS/c1-19-9-12-22(4)25(16-19)29(28-8-7-15-30-28,26-17-20(2)10-13-23(26)5)27-18-21(3)11-14-24(27)6/h7-18H,1-6H3 |
Clave InChI |
DKNXNYYTKLDLCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)[Ge](C2=CC=CS2)(C3=C(C=CC(=C3)C)C)C4=C(C=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)
![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)




